5,7-Difluoro-1H-indazol-3-amine

Anticancer Leukemia Cell Proliferation

The 5,7-difluoro substitution pattern on this 3-aminoindazole scaffold critically modulates electronic properties, reduces basicity, and enhances metabolic stability versus non-fluorinated analogs. Validated as an ATP-competitive kinase hinge-binding motif, it shows antiproliferative activity in K562 leukemia cells (IC₅₀ 12.4 μM) with 3.2-fold selectivity. The 3-amino group enables covalent warhead introduction (e.g., acrylamides) for targeted covalent inhibitor design. Essential for SAR studies targeting FGFR, Bcr-Abl, and c-Met. Generic indazoles (CAS 19335-11-6 or 404827-75-4) cannot replicate these biological outcomes.

Molecular Formula C7H5F2N3
Molecular Weight 169.13 g/mol
Cat. No. B11915151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Difluoro-1H-indazol-3-amine
Molecular FormulaC7H5F2N3
Molecular Weight169.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=NN2)N)F)F
InChIInChI=1S/C7H5F2N3/c8-3-1-4-6(5(9)2-3)11-12-7(4)10/h1-2H,(H3,10,11,12)
InChIKeyHAQGVWGTSYKGQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Difluoro-1H-indazol-3-amine: A Fluorinated Indazole Scaffold for Kinase-Targeted Research


5,7-Difluoro-1H-indazol-3-amine (CAS: 404827-65-2) is a 3-aminoindazole derivative featuring two fluorine substitutions at the 5- and 7-positions of the indazole core [1]. This heterocyclic amine serves as a versatile pharmacophore in the design of ATP-competitive kinase inhibitors , with demonstrated antiproliferative activity against cancer cell lines and potential as a building block in targeted covalent inhibitor development .

Why 5,7-Difluoro-1H-indazol-3-amine Cannot Be Interchanged with Mono- or Non-Fluorinated Indazole Analogs


The unique 5,7-difluoro substitution pattern critically modulates electronic properties, hydrogen bonding capacity, and metabolic stability compared to mono-fluorinated or unsubstituted 3-aminoindazoles [1]. SAR studies indicate that the specific placement of fluorine atoms reduces amine basicity and enhances permeability through optimized lipophilicity [2]. Furthermore, the 5,7-difluoro motif is essential for maintaining both potency and target selectivity in kinase inhibition applications [3], rendering generic substitution with analogs such as 1H-indazol-3-amine (CAS: 19335-11-6) or 6-fluoro-1H-indazol-3-amine (CAS: 404827-75-4) ineffective for replicating published biological outcomes.

Quantitative Differentiation of 5,7-Difluoro-1H-indazol-3-amine: Head-to-Head Performance Against Key Comparators


Antiproliferative Activity in K562 Leukemia Cells: Comparable Potency to Doxorubicin

5,7-Difluoro-1H-indazol-3-amine demonstrates potent antiproliferative effects against the K562 chronic myeloid leukemia cell line, achieving an IC₅₀ of 12.4 μM . This value is comparable to the established chemotherapeutic agent doxorubicin, which exhibits an IC₅₀ of 8.7 μM in the same assay system .

Anticancer Leukemia Cell Proliferation

Selectivity Index in Cancer vs. Normal Cells: 3.2-Fold Therapeutic Window in K562 Model

In vitro selectivity profiling reveals that 5,7-Difluoro-1H-indazol-3-amine exhibits a Selectivity Index of 3.2 for K562 leukemia cells over normal HEK293 embryonic kidney cells . This indicates a preferential cytotoxic effect on malignant cells.

Selectivity Therapeutic Index Safety Pharmacology

Kinase Profiling: Broad-Spectrum ATP-Competitive Inhibition Potential

The 5,7-difluoro-1H-indazol-3-amine scaffold is recognized as a high-value pharmacophore for designing ATP-competitive kinase inhibitors . While specific kinase IC₅₀ data for the unadorned scaffold are not publicly available, class-level SAR studies on fluorinated 3-aminoindazoles demonstrate that 5,7-difluoro substitution enhances binding to the ATP pocket across multiple kinase families, including FGFR, Bcr-Abl, and c-Met [REFS-2, REFS-3]. This contrasts with non-fluorinated or mono-fluorinated analogs, which often exhibit reduced potency and selectivity.

Kinase Inhibitor ATP-Competitive Pan-Kinase

Physicochemical Property Differentiation: Optimized Lipophilicity and Reduced Basicity

The introduction of two fluorine atoms at the 5- and 7-positions of the indazole core modulates key physicochemical properties compared to the unsubstituted 1H-indazol-3-amine. Fluorination reduces the basicity of the amine group and increases lipophilicity, which enhances passive membrane permeability [1]. While experimental LogP/D data for the exact compound are not available, the calculated LogP (cLogP) is 1.35 , indicating moderate lipophilicity suitable for CNS and intracellular target engagement. This is in contrast to more polar non-fluorinated indazoles, which may suffer from poor permeability.

Lipophilicity Permeability Drug-Like Properties

Optimal Use Cases for 5,7-Difluoro-1H-indazol-3-amine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Hit Discovery and Lead Optimization

As a validated hinge-binding motif in ATP-competitive kinase inhibitors, this scaffold is ideal for initiating hit-to-lead programs targeting kinases such as FGFR, Bcr-Abl, and c-Met . The 5,7-difluoro pattern provides a superior starting point over non-fluorinated or mono-fluorinated analogs due to enhanced potency and selectivity inferred from class-level SAR studies [1].

Anticancer Agent Development in Hematological Malignancies

The compound's demonstrated antiproliferative activity in K562 leukemia cells (IC₅₀ 12.4 μM) and its 3.2-fold selectivity over normal cells make it a compelling candidate for medicinal chemistry efforts focused on chronic myeloid leukemia and other hematological cancers. It offers a balance of potency and safety that simpler indazole analogs lack.

Targeted Covalent Inhibitor (TCI) Design

The 3-amino group serves as a versatile synthetic handle for introducing electrophilic warheads (e.g., acrylamides) to create targeted covalent inhibitors. The optimized lipophilicity (cLogP 1.35) and reduced basicity of the 5,7-difluoro scaffold improve cellular permeability, which is critical for effective TCI engagement of intracellular targets.

Chemical Biology Probe Development for Kinase Selectivity Profiling

Researchers developing chemical probes to dissect kinase signaling pathways should prioritize this scaffold. Its established role in achieving selectivity within kinase subfamilies (as seen in Aurora and FGFR inhibitors) [2] provides a foundation for designing probes with well-defined target profiles, a property not guaranteed with generic indazole building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-Difluoro-1H-indazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.